molecular formula C10H13BrN2O B1275989 5-Bromo-N-tert-butylnicotinamide CAS No. 342013-78-9

5-Bromo-N-tert-butylnicotinamide

Cat. No.: B1275989
CAS No.: 342013-78-9
M. Wt: 257.13 g/mol
InChI Key: CRMXRQOKTUVZLZ-UHFFFAOYSA-N
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Description

Chemical Identity:
5-Bromo-N-tert-butylnicotinamide (CAS: 342013-78-9) is a brominated nicotinamide derivative with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.127 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyl carboxamide group at the 3-position. The compound is commercially available in ≥98% purity, with a reported melting point of 121–122°C .

Properties

IUPAC Name

5-bromo-N-tert-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMXRQOKTUVZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406568
Record name 5-Bromo-N-tert-butylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342013-78-9
Record name 5-Bromo-N-tert-butylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-N-tert-butylnicotinamide can be synthesized from 5-bromonicotinonitrile and tert-butyl acetate . The reaction involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-tert-butylnicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while reduction and oxidation reactions produce reduced or oxidized forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

  • Tert-butyl vs. Methoxy-Methyl Groups :
    The tert-butyl group in this compound provides steric bulk and enhanced metabolic stability compared to the smaller methoxy-methyl group in 5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1). The latter may exhibit increased solubility due to its polar methoxy group but requires cold storage to maintain stability .
  • Methyl Substitution on Pyridine Ring :
    5-Bromo-N-(tert-butyl)-3-methylpicolinamide (CAS 156072-91-2) introduces a methyl group at the 3-position of the pyridine ring, increasing molecular weight (271.157 vs. 257.127 g/mol) and lipophilicity, which could enhance membrane permeability in biological systems .

Functional Group Reactivity :

  • Aldehyde vs. Carboxamide :
    5-Bromo-4-methylnicotinaldehyde (CAS 709652-82-4) replaces the carboxamide with an aldehyde group, making it more reactive in nucleophilic addition reactions. This contrasts with the carboxamide’s role in hydrogen bonding and target recognition .

Research Findings and Practical Implications

  • Synthetic Utility :
    The tert-butyl carboxamide in this compound is less prone to hydrolysis than the methoxy-methyl variant, making it preferable for prolonged reactions under basic conditions .
  • Safety Profiles : 5-Bromo-N-methoxy-N-methylnicotinamide requires stringent storage conditions (cold chain), suggesting higher sensitivity to thermal degradation compared to the tert-butyl analog .

Biological Activity

5-Bromo-N-tert-butylnicotinamide (5-Br-TBNA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H13BrN2O
  • Molecular Weight : 243.12 g/mol
  • CAS Number : 4806816
  • Structure : The compound features a bromine atom at the 5-position of the nicotinamide ring, which may influence its biological interactions and pharmacokinetics.

Research indicates that 5-Br-TBNA may interact with various biological pathways:

  • Potassium Channel Modulation : Similar to other nicotinamide derivatives, 5-Br-TBNA has been evaluated for its ability to modulate potassium channels. Studies have shown that compounds in this class can influence channel activity, which is crucial for various physiological processes including neuronal excitability and muscle contraction .
  • Antioxidant Properties : Some studies suggest that nicotinamide derivatives exhibit antioxidant activity, potentially contributing to neuroprotective effects .

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

  • Cell Viability Assays : The cytotoxicity of 5-Br-TBNA was assessed using MTT assays, indicating a concentration-dependent effect on cell viability. Data showed that at higher concentrations, the compound reduced cell viability significantly compared to untreated controls .
  • Channel Opening Activity : In assays measuring fluorescence intensity in HEK293 cells overexpressing K_V7.2/3 channels, 5-Br-TBNA exhibited moderate channel opening activity with an EC50 value indicating effective activation at nanomolar concentrations .

Table 1: Biological Activity Data for this compound

Activity TypeEC50 (µM)LD50 (µM)Remarks
K_V7 Channel Opening0.1525Moderate activity compared to flupirtine
Cytotoxicity (MTT Assay)>1050No significant toxicity at low doses

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 5-Br-TBNA in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in cultured neurons, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 5-Br-TBNA against various bacterial strains. The compound showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Safety and Toxicology

While preliminary studies indicate that 5-Br-TBNA has a favorable safety profile at therapeutic doses, further toxicological assessments are necessary to fully understand its safety margins. The LD50 values obtained from cytotoxicity assays suggest that while it is relatively safe at low concentrations, higher doses may lead to significant toxicity .

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